3-(Piperidin-4-yl)pyridine

Catalog No.
S1909430
CAS No.
161609-89-8
M.F
C10H14N2
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Piperidin-4-yl)pyridine

CAS Number

161609-89-8

Product Name

3-(Piperidin-4-yl)pyridine

IUPAC Name

3-piperidin-4-ylpyridine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-2-10(8-12-5-1)9-3-6-11-7-4-9/h1-2,5,8-9,11H,3-4,6-7H2

InChI Key

BRBPGGIIQVBPSB-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CN=CC=C2

Canonical SMILES

C1CNCCC1C2=CN=CC=C2

3-(Piperidin-4-yl)pyridine is a heterocyclic organic compound characterized by the presence of a piperidine ring attached to a pyridine moiety. Its chemical formula is C10H14N2C_{10}H_{14}N_{2}, and it features a piperidine group at the 3-position of the pyridine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Typical of both piperidine and pyridine derivatives. Key reactions include:

  • Acylation: The compound can undergo acylation, where an acyl group is introduced to the nitrogen atom of the piperidine ring.
  • Alkylation: Alkyl groups can be added to the nitrogen atom, enhancing its reactivity.
  • Reductive Amination: This reaction allows for the formation of secondary amines by reacting with aldehydes or ketones in the presence of reducing agents .

Research indicates that 3-(Piperidin-4-yl)pyridine exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential as:

  • Lysine-specific demethylase inhibitors: Compounds related to this structure have shown promise in inhibiting enzymes involved in epigenetic regulation, which could have implications for cancer therapy .
  • Neuropharmacological agents: The piperidine moiety is often associated with compounds that modulate neurotransmitter systems, potentially influencing conditions such as depression and anxiety .

The synthesis of 3-(Piperidin-4-yl)pyridine typically involves several steps:

  • Formation of the Pyridine Ring: Starting from appropriate precursors, a pyridine ring can be synthesized using methods such as cyclization reactions.
  • Piperidine Attachment: The piperidine group can be introduced via nucleophilic substitution or coupling reactions, often utilizing reagents that facilitate the formation of C-N bonds .
  • Purification and Characterization: The final product is purified through techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

3-(Piperidin-4-yl)pyridine has several applications in various fields:

  • Pharmaceutical Development: It serves as a scaffold for designing new drugs targeting various biological pathways.
  • Chemical Research: The compound is utilized in studies exploring reaction mechanisms and synthetic methodologies.
  • Material Science: Its derivatives may find applications in creating functional materials due to their unique electronic properties .

Interaction studies involving 3-(Piperidin-4-yl)pyridine focus on its binding affinities and mechanisms of action with biological targets. Notable findings include:

  • Protein Kinase Inhibition: Some derivatives have been shown to inhibit specific kinases, suggesting potential roles in regulating cell signaling pathways .
  • Receptor Binding: Studies indicate that this compound may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance .

Several compounds share structural similarities with 3-(Piperidin-4-yl)pyridine, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
3-PiperidinylpyridineContains a piperidinyl groupExhibits different receptor binding profiles
4-(Piperidin-1-yl)pyrimidineSubstituted at the 4-position with piperidinePotential anti-cancer activity
2-(Piperidin-4-yl)pyrimidinePiperidine at the 2-positionDifferent metabolic pathways
3-(Piperidin-2-yl)pyridinePiperidine at the 2-positionDistinct pharmacological effects

Uniqueness

The uniqueness of 3-(Piperidin-4-yl)pyridine lies in its specific positioning of functional groups, which influences its biological activity and potential therapeutic applications compared to other similar compounds. Its ability to modulate enzyme activity and receptor interactions makes it a valuable candidate for further research in drug development.

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Wikipedia

3-(Piperidin-4-yl)pyridine

Dates

Modify: 2023-08-16

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